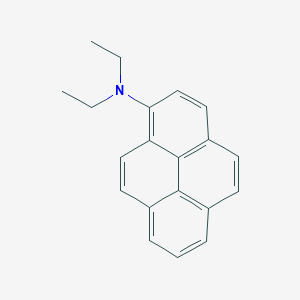

1-Pyrenamine, N,N-diethyl-

Description

Contextualizing Pyrene (B120774) Derivatives in Contemporary Organic and Materials Science

Pyrene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a well-established building block in organic and materials science. Its large, planar, and conjugated structure endows it with excellent fluorescence properties and chemical stability. mdpi.com Pyrene and its derivatives are integral to the development of a variety of functional materials. achemblock.com They are utilized in the fabrication of organic light-emitting diodes (OLEDs), where their strong luminescence is a key attribute. lookchem.com Furthermore, the inherent fluorescence of the pyrene core makes its derivatives valuable as molecular probes and sensors in biological and environmental chemistry. lookchem.commdpi.com The ability to functionalize the pyrene scaffold at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a versatile platform for creating materials with tailored characteristics. achemblock.com

The Significance of Amine Functionality in Polycyclic Aromatic Hydrocarbon Systems

The introduction of an amine functionality onto a polycyclic aromatic hydrocarbon system, such as pyrene, profoundly influences its electronic and photophysical behavior. The nitrogen atom of the amine group possesses a lone pair of electrons that can participate in the π-electron system of the aromatic core, leading to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. nih.gov This ICT character is fundamental to many of the applications of amino-substituted PAHs.

For instance, the presence of an amine group can enhance the fluorescence quantum yield and induce solvatochromism, where the emission wavelength changes with the polarity of the solvent. nih.govd-nb.info This property is particularly valuable for developing sensitive fluorescent probes that can report on their local environment. mdpi.com Moreover, the amine group can serve as a reactive handle for further chemical modifications, allowing for the covalent attachment of these chromophores to other molecules or materials. This has been exploited in areas such as enzyme immobilization and the development of novel hybrid materials. mdpi.com

Research Trajectories and Academic Relevance of 1-Pyrenamine, N,N-diethyl- within Molecular Science

Within the broader class of substituted pyrenamines, 1-Pyrenamine, N,N-diethyl- represents a molecule of significant academic interest, primarily due to its potential as a fluorescent probe and a model compound for studying photoinduced processes. The diethylamino group at the 1-position of the pyrene core acts as a strong electron-donating group, which, in conjunction with the electron-accepting pyrene moiety, gives the molecule a pronounced donor-acceptor character. This structure is conducive to the formation of a highly emissive intramolecular charge-transfer excited state.

Research into N,N-dialkyl-1-pyrenamines and related structures is driven by the desire to understand and control their photophysical properties for specific applications. Studies on similar N,N-dialkylaminopyrene derivatives have demonstrated their utility as fluorescent probes for sensing various analytes and for imaging in biological systems. sioc-journal.cnfrontiersin.orgmdpi.com The solvatochromic properties of these compounds are of particular academic relevance, as they provide insights into the nature of solute-solvent interactions and the electronic structure of the excited state. d-nb.inforesearchgate.netresearchgate.net While comprehensive studies focused solely on 1-Pyrenamine, N,N-diethyl- are not abundant, the research on analogous compounds provides a strong foundation for understanding its potential contributions to molecular science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65838-92-8 |

|---|---|

Molecular Formula |

C20H19N |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

N,N-diethylpyren-1-amine |

InChI |

InChI=1S/C20H19N/c1-3-21(4-2)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,3-4H2,1-2H3 |

InChI Key |

PUZJMHLRMPMPEK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Pathways for 1 Pyrenamine, N,n Diethyl and Its Analogs

Foundational Synthetic Routes to Pyrenamine Derivatives

Traditional synthetic strategies for N,N-dialkyl-1-pyrenamines typically involve a two-stage process: initial functionalization of the pyrene (B120774) core to introduce a nitrogen-containing group, followed by alkylation to obtain the desired tertiary amine.

Amination Strategies for Pyrene Core Functionalization

The direct introduction of an amino group onto the pyrene core is challenging. Therefore, indirect methods are commonly employed. One of the most established routes begins with the nitration of pyrene. Electrophilic nitration of pyrene predominantly yields 1-nitropyrene (B107360), along with other isomers. The resulting 1-nitropyrene can then be reduced to 1-aminopyrene (B158619) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Another foundational approach involves the halogenation of pyrene. The bromination of pyrene can be controlled to yield 1-bromopyrene (B33193) as the major product. orgsyn.orgnih.gov This halogenated intermediate serves as a versatile precursor for subsequent amination reactions. Classical methods for the conversion of 1-bromopyrene to 1-aminopyrene include nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent, often under harsh reaction conditions.

Alkylation Approaches for N,N-Diethylamine Moiety Introduction

Once 1-aminopyrene is obtained, the introduction of the two ethyl groups at the nitrogen atom can be achieved through various alkylation methods. A common approach is the reaction of 1-aminopyrene with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. However, a significant challenge in this method is controlling the degree of alkylation, as the reaction can proceed to form a mixture of the mono-ethylated secondary amine and the desired di-ethylated tertiary amine, as well as the quaternary ammonium (B1175870) salt. Achieving selective N,N-diethylation often requires careful optimization of reaction conditions, including stoichiometry, temperature, and the choice of base and solvent.

An alternative to direct alkylation is reductive amination. This method involves the reaction of 1-aminopyrene with an aldehyde, in this case, acetaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated amine. To obtain the N,N-diethyl derivative, this process would need to be performed sequentially. Reductive amination offers a more controlled approach to N-alkylation compared to direct alkylation with alkyl halides. nih.govresearchgate.netmdpi.com

Modern Advancements in the Synthesis of N,N-dialkyl-1-Pyrenamines

Contemporary synthetic chemistry has seen the development of powerful catalytic systems that enable more direct and efficient routes to N,N-dialkyl-1-pyrenamines, often in a single step from a halogenated pyrene precursor.

Catalyst-Mediated Coupling Reactions for C-N Bond Formation

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods applicable to the synthesis of aryl amines. wikipedia.orgorganic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of N,N-diethyl-2-pyrenamine from 2-bromopyrene (B1587533) and diethylamine (B46881). acs.org A similar approach is highly viable for the synthesis of the 1-isomer. In a typical procedure, 1-bromopyrene would be reacted with diethylamine in the presence of a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine (B1218219) ligand (e.g., SPhos), and a base like sodium tert-butoxide (NaOtBu) in an inert solvent such as 1,4-dioxane. acs.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com

| Catalyst System Component | Example | Role |

| Palladium Precatalyst | Pd₂(dba)₃ | Source of catalytically active Pd(0) |

| Phosphine Ligand | SPhos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu | Deprotonates the amine and facilitates the reductive elimination step |

| Solvent | 1,4-Dioxane | Provides a suitable medium for the reaction |

The Ullmann condensation is a copper-catalyzed reaction that can also be used for C-N bond formation. organic-chemistry.orgnih.gov Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications utilizing ligands for the copper catalyst have enabled these reactions to proceed under milder conditions. While an attempted copper-mediated amination of 2-bromopyrene with diethylamine was reported to be unsuccessful, suggesting that for this particular substrate, the Buchwald-Hartwig reaction may be more efficient, the Ullmann reaction remains a valuable tool in the synthesis of other aryl amines. acs.org

Chemo- and Regioselective Functionalization Techniques

The synthesis of specifically 1-substituted pyrene derivatives relies on the ability to control the regioselectivity of the initial functionalization of the pyrene core. Pyrene has multiple reactive positions, but electrophilic aromatic substitution, such as bromination, preferentially occurs at the 1-position. nih.gov This inherent reactivity provides a reliable method to introduce a handle for subsequent cross-coupling reactions.

For more complex pyrene analogs, advanced techniques such as C-H activation can offer alternative routes to functionalization, potentially bypassing the need for a pre-functionalized starting material like 1-bromopyrene. These methods, however, often face challenges in achieving high regioselectivity on the pyrene scaffold.

Green Chemistry Principles in 1-Pyrenamine, N,N-diethyl- Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including pyrene derivatives. In the context of synthesizing 1-Pyrenamine, N,N-diethyl-, several aspects can be considered to improve the environmental footprint of the process.

The development of more efficient catalytic systems, such as those used in the Buchwald-Hartwig amination, contributes to green chemistry by reducing the number of synthetic steps (atom economy), minimizing waste, and often allowing for lower catalyst loadings. acsgcipr.org

One promising green approach is the use of mechanochemistry. A mechanochemical-assisted Buchwald-Hartwig amination of 1-bromopyrene with diphenylamine (B1679370) has been reported, demonstrating that C-N bond formation on the pyrene core can be achieved under solvent-free conditions. acs.org This approach reduces the use of volatile and often hazardous organic solvents.

Furthermore, the choice of reagents and catalysts can be guided by green chemistry principles. For instance, replacing palladium with more abundant and less toxic base metals like copper or nickel in C-N coupling reactions is an active area of research. acsgcipr.org In reductive amination, the use of catalytic hydrogenation with H₂ as the reductant is a greener alternative to stoichiometric hydride reagents. rsc.org

| Green Chemistry Approach | Application in Synthesis | Benefit |

| High-Efficiency Catalysis | Buchwald-Hartwig Amination | Fewer steps, less waste, lower energy consumption |

| Mechanochemistry | Solvent-free C-N coupling | Elimination of hazardous organic solvents |

| Alternative Catalysts | Use of Cu or Ni instead of Pd | Use of more abundant and less toxic metals |

| Green Reducing Agents | Catalytic hydrogenation in reductive amination | Water as the only byproduct |

Derivatization Strategies and Functionalization of the Pyrene-Amine Scaffold

The synthetic versatility of the 1-pyrenamine, N,N-diethyl- scaffold allows for a wide range of derivatization and functionalization strategies. These modifications can be broadly categorized into reactions occurring on the pyrene ring, alterations of the amine substituent, and post-synthetic modifications to introduce novel functionalities. Such derivatizations are pivotal in tuning the molecule's photophysical properties, solubility, and suitability for various applications in materials science and medicinal chemistry.

Electrophilic Substitution Reactions on the Pyrene Ring

The pyrene core of 1-pyrenamine, N,N-diethyl- is susceptible to electrophilic attack, with the regioselectivity of the substitution being heavily influenced by the existing N,N-diethylamino group. As a powerful electron-donating group, the N,N-diethylamino substituent activates the pyrene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to the C1 position. In the context of the pyrene ring system, this corresponds to positions 2, 6, and 8.

A notable example of electrophilic substitution on electron-rich aromatic compounds is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO). chemistrysteps.comijpcbs.comyoutube.comjk-sci.comwikipedia.org Given the electron-rich nature of the N,N-diethyl-1-pyrenamine, it is expected to readily undergo formylation at the positions activated by the diethylamino group. The Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), acts as the electrophile. chemistrysteps.comyoutube.com

Other classical electrophilic aromatic substitution reactions, such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation, are also anticipated to proceed on the N,N-diethyl-1-pyrenamine scaffold. The specific conditions and regiochemical outcomes for these reactions would be dictated by the interplay between the activating effect of the diethylamino group and the steric hindrance at the different positions of the pyrene core.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Pyrenamine, N,N-diethyl-

| Reaction Type | Reagents | Predicted Major Products |

| Formylation | Vilsmeier Reagent (DMF/POCl3) | 1-(N,N-diethylamino)-x-formylpyrene (x = 6, 8) |

| Bromination | Br2, Lewis Acid | 1-(N,N-diethylamino)-x-bromopyrene (x = 6, 8) |

| Nitration | HNO3/H2SO4 | 1-(N,N-diethylamino)-x-nitropyrene (x = 6, 8) |

| Acylation | RCOCl, AlCl3 | 1-(N,N-diethylamino)-x-acylpyrene (x = 6, 8) |

Modifications of the Amine Moiety (e.g., N,N-dimethylamine, N,N-diethylaniline)

The N,N-diethylamino group itself can be a site for synthetic modifications, offering pathways to further functionalize the molecule. These transformations can alter the electronic properties of the nitrogen atom and introduce new reactive handles.

One potential modification is N-dealkylation , which involves the removal of one or both ethyl groups. nih.govnih.govmdpi.comrsc.orgrug.nl This can be achieved through various chemical, catalytic, or photochemical methods. For instance, oxidative N-dealkylation can be catalyzed by certain enzymes or metal complexes. mdpi.com Such reactions would convert N,N-diethyl-1-pyrenamine into N-ethyl-1-pyrenamine or 1-aminopyrene, which can then be subjected to different derivatization reactions at the nitrogen atom.

Another avenue for modification is through coupling reactions involving the nitrogen atom. While direct N-N coupling of secondary amines is more common, derivatization of the pyrene ring followed by modification of the amine could lead to novel structures. For example, the introduction of a suitable functional group on the pyrene ring could enable intramolecular cyclization involving the amine nitrogen.

Furthermore, reactions that are common for dialkylarylamines, such as N,N-diethylaniline, can be extrapolated to N,N-diethyl-1-pyrenamine. These include oxidation reactions to form N-oxides or reactions with strong electrophiles that might lead to rearrangement or cleavage of the ethyl groups.

Post-Synthetic Functionalization for Tailored Molecular Design

Post-synthetic functionalization offers a powerful strategy to introduce a wide array of functionalities onto the pyrene-amine scaffold, allowing for the creation of molecules with precisely tailored properties. This approach typically involves the initial synthesis of a derivatized N,N-diethyl-1-pyrenamine, which is then subjected to further reactions.

A key strategy involves the introduction of a reactive handle, such as a halogen or a boronic ester, onto the pyrene ring via electrophilic substitution or directed C-H activation. researchgate.netmdpi.comresearchgate.net This functionalized intermediate can then participate in various cross-coupling reactions.

For instance, a halogenated N,N-diethyl-1-pyrenamine can undergo Sonogashira coupling with terminal alkynes to introduce alkynyl substituents. wikipedia.orgnih.govcetjournal.itmdpi.comnih.gov This reaction is typically catalyzed by palladium and copper complexes and is a robust method for forming carbon-carbon bonds.

Alternatively, borylation of the pyrene ring, potentially through iridium-catalyzed C-H borylation, would yield a boronic ester derivative of N,N-diethyl-1-pyrenamine. nih.gov This intermediate is a versatile substrate for Suzuki-Miyaura cross-coupling reactions , allowing for the introduction of a wide range of aryl and heteroaryl groups. dicp.ac.cnnih.govmdpi.comnih.govuq.edu.au

These post-synthetic modifications enable the construction of complex molecular architectures with extended π-conjugation, which can significantly impact the photophysical properties of the resulting compounds, such as their absorption and emission wavelengths.

Table 2: Examples of Post-Synthetic Functionalization Strategies for 1-Pyrenamine, N,N-diethyl- Derivatives

| Precursor | Reaction Type | Reagents | Resulting Functional Group |

| Halogenated N,N-diethyl-1-pyrenamine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |

| Borylated N,N-diethyl-1-pyrenamine | Suzuki-Miyaura Coupling | Aryl/heteroaryl halide, Pd catalyst, base | Aryl/heteroaryl |

| Formylated N,N-diethyl-1-pyrenamine | Wittig Reaction | Phosphonium ylide | Alkene |

| Formylated N,N-diethyl-1-pyrenamine | Reductive Amination | Amine, reducing agent | Substituted aminomethyl |

Advanced Spectroscopic Characterization and Photophysical Analysis of 1 Pyrenamine, N,n Diethyl

High-Resolution Vibrational Spectroscopy Investigations

The FT-IR spectrum of 1-Pyrenamine, N,N-diethyl- is dominated by the vibrational modes of the pyrene (B120774) aromatic system and the attached diethylamino group. Unlike its primary amine analog, 1-aminopyrene (B158619), the spectrum of the title compound is notably absent of N-H stretching vibrations, which typically appear in the 3300-3500 cm⁻¹ region.

The high-frequency region of the spectrum is characterized by aromatic and aliphatic C-H stretching vibrations.

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the range of 3050-3030 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the pyrene ring.

Aliphatic C-H Stretching: More intense bands corresponding to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the diethyl substituent are predicted to appear in the 2975-2850 cm⁻¹ region.

The fingerprint region, below 1650 cm⁻¹, contains a wealth of structural information.

C=C Aromatic Stretching: A series of sharp, medium-to-strong absorption bands between approximately 1620 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C bond stretching within the pyrene backbone.

Aliphatic C-H Bending: Vibrations corresponding to the scissoring and bending of the methylene and methyl groups are expected around 1470 cm⁻¹ and 1380 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the aryl C-N bond is anticipated to produce a strong band in the 1360-1250 cm⁻¹ range, indicative of the tertiary amine linkage.

C-H Out-of-Plane Bending: The region below 900 cm⁻¹ will feature several strong bands corresponding to the out-of-plane bending of the aromatic C-H bonds, the pattern of which is diagnostic of the substitution on the pyrene ring system.

Interactive Data Table: Predicted FT-IR Peak Assignments for 1-Pyrenamine, N,N-diethyl-

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3050-3030 | C-H Stretch | Aromatic (Pyrene) | Medium-Weak |

| 2975-2930 | C-H Asymmetric Stretch | Aliphatic (-CH₂, -CH₃) | Strong |

| 2880-2850 | C-H Symmetric Stretch | Aliphatic (-CH₂, -CH₃) | Medium |

| 1620-1450 | C=C Stretch | Aromatic (Pyrene) | Strong-Medium |

| ~1470 | C-H Scissoring | Aliphatic (-CH₂) | Medium |

| ~1380 | C-H Bending | Aliphatic (-CH₃) | Medium |

| 1360-1250 | C-N Stretch | Aryl-N | Strong |

| < 900 | C-H Out-of-Plane Bend | Aromatic (Pyrene) | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 1-Pyrenamine, N,N-diethyl- is expected to be dominated by the highly polarizable pyrene ring system.

Aromatic Ring Vibrations: The most intense features in the Raman spectrum are predicted to be the C=C stretching modes of the pyrene core, appearing in the 1300-1650 cm⁻¹ region. These bands are characteristic of polycyclic aromatic hydrocarbons and are sensitive to the electronic environment. A particularly strong band around 1580-1600 cm⁻¹ is typical for graphitic-like structures. chemrxiv.org

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will also be present in the 2800-3100 cm⁻¹ range, though often with lower intensity than the ring modes.

Skeletal Deformations: The lower frequency region (< 1000 cm⁻¹) will contain various in-plane and out-of-plane skeletal deformation modes of the pyrene ring, providing a detailed fingerprint of the molecule. acs.org The C-N stretching vibration may also be Raman active.

Interactive Data Table: Predicted Raman Shifts for 1-Pyrenamine, N,N-diethyl-

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3050-3030 | C-H Stretch | Aromatic (Pyrene) | Medium |

| 2975-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Medium |

| 1620-1550 | C=C Ring Stretch | Aromatic (Pyrene) | Very Strong |

| ~1388 | Ring Breathing/D-band | Aromatic (Pyrene) | Strong |

| 1360-1250 | C-N Stretch | Aryl-N | Medium-Weak |

| < 1000 | Skeletal Deformations | Pyrene Ring | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment of individual nuclei.

The ¹H NMR spectrum of 1-Pyrenamine, N,N-diethyl- can be divided into two distinct regions: the aromatic region corresponding to the pyrene protons and the aliphatic region for the N,N-diethyl protons.

Aromatic Region: The substitution at the C1 position of the pyrene ring lowers the molecule's symmetry, making all nine remaining aromatic protons chemically non-equivalent. This results in a complex series of overlapping multiplets in the downfield region of the spectrum, anticipated between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electron-donating nature of the diethylamino group, which tends to shift ortho and para protons to a higher field compared to unsubstituted pyrene.

Aliphatic Region: The signals from the diethylamino group are expected to be highly characteristic.

A quartet, integrating to four protons, is predicted for the methylene (-CH₂-) group. This signal arises from the coupling of the methylene protons with the three adjacent methyl protons. The electron-withdrawing effect of the nitrogen atom would shift this quartet downfield, likely to the 3.3-3.5 ppm range.

A triplet, integrating to six protons, is predicted for the terminal methyl (-CH₃) groups. This pattern results from coupling with the two adjacent methylene protons. This signal is expected to appear further upfield, around 1.1-1.3 ppm. The typical coupling constant (J) for ethyl groups is approximately 7 Hz. nih.gov

Interactive Data Table: Predicted ¹H NMR Data for 1-Pyrenamine, N,N-diethyl-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 8.5 | Multiplet (m) | 9H | Pyrene Ar-H |

| ~3.3 - 3.5 | Quartet (q) | 4H | -N-CH₂-CH₃ |

| ~1.1 - 1.3 | Triplet (t) | 6H | -N-CH₂-CH₃ |

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For 1-Pyrenamine, N,N-diethyl-, a total of 18 distinct signals are expected, corresponding to the 16 unique carbons of the pyrene core and the 2 unique carbons of the ethyl groups.

Aromatic Carbon Signals: The 16 carbons of the pyrenyl group are expected to resonate in the range of approximately 110-150 ppm. The C1 carbon, directly attached to the nitrogen atom, is expected to be significantly shielded by the amine group and appear at the higher end of this range, possibly around 147-150 ppm. The other carbons will show a complex pattern reflecting the electronic influence of the substituent.

Aliphatic Carbon Signals: The two types of carbon atoms in the diethylamino group will be clearly resolved in the upfield region of the spectrum.

The methylene (-CH₂) carbon signal is predicted to appear around 44-45 ppm. nih.gov

The methyl (-CH₃) carbon signal is expected at a higher field, around 12-13 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Data for 1-Pyrenamine, N,N-diethyl-

| Chemical Shift (δ, ppm) | Assignment |

| ~110 - 150 | 16C, Pyrene Ar-C |

| ~44 - 45 | 2C, -N-CH₂-CH₃ |

| ~12 - 13 | 2C, -N-CH₂-CH₃ |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in 1-Pyrenamine, N,N-diethyl- is influenced by the hybridization and the degree of delocalization of its lone pair of electrons into the aromatic π-system.

For N,N-dialkylanilines, the ¹⁵N chemical shift is typically found in a characteristic range. For example, the ¹⁵N chemical shift of N,N-dimethylaniline has been reported in the range of -320 to -340 ppm relative to nitromethane. The larger, more electron-rich pyrene ring system in 1-Pyrenamine, N,N-diethyl- is expected to facilitate greater delocalization of the nitrogen lone pair compared to a simple benzene (B151609) ring. This increased delocalization would deshield the nitrogen nucleus, leading to a predicted downfield shift compared to N,N-diethylaniline. Therefore, the ¹⁵N chemical shift for 1-Pyrenamine, N,N-diethyl- is estimated to be in the range of -310 to -330 ppm (relative to CH₃NO₂).

Interactive Data Table: Predicted ¹⁵N NMR Data for 1-Pyrenamine, N,N-diethyl-

| Estimated Chemical Shift (δ, ppm) | Reference |

| -310 to -330 | Nitromethane (CH₃NO₂) |

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission characteristics of 1-Pyrenamine, N,N-diethyl- are governed by the interplay of the pyrene moiety's aromatic system and the electron-donating nature of the diethylamino substituent.

UV-Vis Absorption Characteristics and Electronic Transitions

The UV-Vis absorption spectrum of N-substituted 1-aminopyrenes is influenced by the nature of the substituent. For pyrene derivatives where the substituent only weakly perturbs the π-electron cloud, the spectroscopic properties are similar to that of pyrene itself. However, for derivatives like 1-aminopyrene and its N-alkylated forms, the strong inductive and mesomeric effects of the amino group lead to fundamentally different spectral behavior.

Steady-State Fluorescence Spectroscopy of Pyrenamine Derivatives

The fluorescence of N-substituted 1- and 2-aminopyrenes has been a subject of study, with measurements of their fluorescence spectra in different solvents being a key area of investigation researchgate.net. The introduction of the N,N-diethylamino group is expected to result in a compound with distinct emissive properties compared to the parent 1-aminopyrene. The fluorescence quantum yield of these derivatives is dependent on both their molecular structure and the polarity of the solvent they are dissolved in researchgate.net. For instance, it has been noted that the fluorescence quantum yield of N-triazinyl derivatives of aminopyrene is dramatically influenced by the number of chlorine atoms on the triazinyl ring and the solvent polarity.

Solvent Polarity and Viscosity Effects on Photophysical Properties

The photophysical properties of pyrene derivatives, particularly those with charge-transfer character, are highly sensitive to the polarity and viscosity of their environment. The fluorescence emission of N-substituted aminopyrenes is known to be dependent on solvent polarity researchgate.net. This solvatochromism arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, a more polar excited state will be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

While specific data for 1-Pyrenamine, N,N-diethyl- is not detailed in the available literature, the general principles of solvatochromism observed for similar donor-acceptor systems can be inferred. An increase in solvent polarity would be expected to lead to a bathochromic shift in the fluorescence emission of 1-Pyrenamine, N,N-diethyl-, indicative of a more polar excited state. The magnitude of this shift provides information about the change in dipole moment upon excitation.

Time-Resolved Photophysical Studies

Time-resolved fluorescence techniques provide deeper insights into the excited-state dynamics of fluorescent molecules, including their fluorescence lifetimes, quantum yields, and the various decay pathways available to the excited state.

Fluorescence Lifetime Measurements and Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. These two parameters are intrinsically linked and are crucial for characterizing the photophysical behavior of a fluorophore.

Table 1: Illustrative Photophysical Data for a Generic Pyrene Derivative in Various Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Cyclohexane | 350 | 380 | 0.85 | 10.2 |

| Toluene | 352 | 385 | 0.78 | 9.5 |

| Dichloromethane | 355 | 395 | 0.60 | 7.8 |

| Acetonitrile | 354 | 410 | 0.45 | 5.1 |

| Methanol | 353 | 415 | 0.30 | 3.5 |

| Note: This table is for illustrative purposes only and does not represent actual data for 1-Pyrenamine, N,N-diethyl- due to the lack of specific information in the searched literature. |

Excited State Dynamics and Decay Pathways (e.g., PET, ICT)

The presence of the electron-donating N,N-diethylamino group attached to the electron-accepting pyrene core suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such systems, the absorption of a photon promotes the molecule to a locally excited (LE) state, which can then relax to a lower-energy ICT state, particularly in polar solvents. This ICT state is characterized by a significant separation of charge and a larger dipole moment compared to the ground and LE states. The emission from this ICT state is highly sensitive to solvent polarity.

Another important deactivation pathway for aminopyrene derivatives can be Photoinduced Electron Transfer (PET). In PET, an electron is transferred from the donor (the amino group) to the acceptor (the pyrene moiety) in the excited state. This process can lead to fluorescence quenching, as the energy is dissipated through the charge-separated state rather than being emitted as light. The efficiency of PET is dependent on the thermodynamics of the electron transfer process, which in turn is influenced by the solvent polarity and the redox potentials of the donor and acceptor moieties.

Exciplex Formation and Deactivation Kinetics (e.g., pyrene/N,N′-diethylaniline exciplex)

An exciplex, or excited state complex, is an electronically excited species formed between an electron donor and an electron acceptor, where one is in its excited state. The formation of an exciplex between a pyrene derivative (electron acceptor) and an aromatic amine like N,N'-diethylaniline (electron donor) is a well-documented phenomenon driven by photoinduced electron transfer (PET). gist.ac.kr Upon photoexcitation of the pyrene moiety, an electron is transferred from the highest occupied molecular orbital (HOMO) of the N,N'-diethylaniline to the HOMO of the excited pyrene. This process is thermodynamically favorable and leads to the formation of a transient, emissive charge-transfer complex. rsc.org

The kinetics of this process can be described by a multi-level model involving the locally excited state of the pyrene (Py*), the formation of the exciplex, and its subsequent deactivation pathways. The primary steps include:

Excitation: The pyrene molecule absorbs a photon, transitioning to its excited state (Py*).

Exciplex Formation: The excited pyrene (Py) interacts with the ground-state N,N'-diethylaniline (DEA) to form the exciplex ((Py-DEA)). The rate of this formation is dependent on the concentration of the amine and the diffusion rate in the solvent.

Deactivation: The exciplex can deactivate through several pathways:

Radiative Decay: Emitting a photon to return to the ground state. This emission is characteristically broad, structureless, and red-shifted compared to the fluorescence of the pyrene monomer. rsc.org

Non-radiative Decay: Internal conversion or intersystem crossing to a triplet state, dissipating energy as heat.

Dissociation: The exciplex can dissociate back into the excited pyrene and ground-state amine or into solvated radical ions (Py•⁻ and DEA•⁺), particularly in polar solvents.

The efficiency and kinetics of exciplex formation and deactivation are influenced by several factors, including the solvent polarity, temperature, and the specific electronic properties of the donor and acceptor molecules. gist.ac.kr In nonpolar solvents, the formation of the emissive exciplex is favored. In polar solvents, the charge-separated state is stabilized, often leading to the formation of solvent-separated ion pairs and a quenching of the exciplex fluorescence. Time-resolved fluorescence spectroscopy is a key technique used to measure the lifetimes of the excited monomer and the exciplex, providing quantitative data on the rates of formation and decay. gist.ac.kr

Aggregation-Induced Emission (AIE) Phenomena in Pyrene Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules (luminogens) in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govrsc.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) effect, where chromophore aggregation typically leads to a decrease in fluorescence intensity. encyclopedia.pub Pyrene itself can exhibit AIE characteristics, and this property can be tuned by chemical modification. rsc.org

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) , which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). nih.govencyclopedia.pub In dilute solutions, AIE-active molecules possess flexible parts, such as phenyl rings, that can undergo low-frequency rotational or vibrational motions. These motions act as efficient non-radiative decay channels, allowing the excited state to relax without emitting a photon. semanticscholar.org

When the molecules aggregate, these intramolecular motions are physically constrained. The packed environment hinders the rotational and vibrational activities of the molecular components. bohrium.com This blockage of non-radiative decay pathways effectively closes off a major route for energy dissipation. Consequently, the excited state is forced to decay through the radiative pathway, resulting in a significant enhancement of fluorescence emission. nih.gov

For pyrene systems, introducing substituents that can act as molecular rotors can induce AIE properties. In the aggregated state, the π-π stacking of the pyrene cores and the physical confinement restrict the movement of these rotors. This leads to the observed increase in fluorescence quantum yield. The study of AIE in pyrene derivatives is a vibrant area of research, with applications in chemical sensors, biological probes, and organic light-emitting diodes (OLEDs). nih.gov

Advanced Analytical Techniques for Characterization

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for the structural elucidation and identification of organic compounds like 1-Pyrenamine, N,N-diethyl-. In a typical electron ionization (EI) mass spectrum, the molecule will produce a molecular ion (M+) peak, which corresponds to its molecular weight. For 1-Pyrenamine, N,N-diethyl-, which contains one nitrogen atom, this molecular ion peak will appear at an odd m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation pattern provides crucial structural information. For 1-Pyrenamine, N,N-diethyl-, the primary fragmentation pathway is expected to be α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edu This would result in the loss of a methyl radical (•CH₃), leading to a prominent peak at M-15. Subsequent fragmentation could involve the loss of an entire ethyl group or further fragmentation of the pyrene ring system, although the aromatic structure of pyrene is relatively stable. chemguide.co.uk The fragmentation of related N,N-diethylaniline compounds shows a complex mechanism involving the interplay of the substituents on the aromatic ring and the ethyl groups on the amine. nih.gov

Table 1: Predicted Key Mass Fragments for 1-Pyrenamine, N,N-diethyl-

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M]+ | [C₂₀H₁₉N]+• | Molecular Ion |

| [M-15]+ | [C₁₉H₁₆N]+ | α-cleavage, loss of •CH₃ |

| [M-29]+ | [C₁₈H₁₄N]+ | Loss of •C₂H₅ |

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements (typically to within 5 ppm). gcms.cz This precision allows for the determination of the elemental composition of the molecular ion and its fragments, enabling unambiguous identification and differentiation from other compounds with the same nominal mass. Techniques like GC-Q-TOF (Gas Chromatography Quadrupole Time-of-Flight) combine chromatographic separation with high-resolution mass analysis, making them powerful tools for identifying and quantifying pyrene derivatives in complex mixtures. gcms.cz

Chromatographic Separation Techniques for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, purification, and quantitative analysis of polycyclic aromatic compounds and their derivatives. For a compound like 1-Pyrenamine, N,N-diethyl-, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica column, is used. The separation is achieved by eluting the sample with a polar mobile phase, commonly a mixture of acetonitrile or methanol and water. researchgate.netrsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve good separation of compounds with varying polarities. researchgate.net

Detection of 1-Pyrenamine, N,N-diethyl- can be accomplished using several methods:

UV-Vis Detector: The extensive π-conjugated system of the pyrene ring results in strong UV absorbance, making UV detection a straightforward and robust method.

Fluorescence Detector: Pyrene derivatives are highly fluorescent. A fluorescence detector offers excellent sensitivity and selectivity, as the excitation and emission wavelengths can be specifically tuned to the analyte of interest. nih.gov

Mass Spectrometry (LC-MS/MS): Coupling HPLC with a tandem mass spectrometer provides the highest level of selectivity and sensitivity. It allows for both quantification and structural confirmation based on the mass-to-charge ratio and fragmentation patterns of the eluting compound. researchgate.netrsc.org

Table 2: Typical HPLC Parameters for Pyrene Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV-Vis, Fluorescence, or MS/MS |

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Pyrenamine, N,N-diethyl-. The sample is first vaporized in a heated inlet and then separated based on its boiling point and interaction with the stationary phase within a capillary column. scispace.com

For the analysis of pyrene derivatives, a nonpolar or medium-polarity capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used. scispace.com The separation is controlled by a temperature program that gradually increases the column temperature to elute compounds with higher boiling points. unibo.it

The key advantages of GC-MS include:

High Resolution: Capillary GC columns provide excellent separation efficiency, allowing for the resolution of closely related isomers.

Structural Information: The mass spectrometer provides detailed structural information from the fragmentation patterns generated by electron ionization (EI). unibo.it

High Sensitivity: Modern GC-MS systems can detect analytes at very low concentrations, often in the nanogram to picogram range. nih.gov

Derivatization is sometimes employed in GC to improve the chromatographic behavior of polar compounds, although for 1-Pyrenamine, N,N-diethyl-, it is likely volatile enough for direct analysis. unibo.it GC-MS is widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in various matrices. gcms.czresearchgate.net

Thin-Layer Chromatography (TLC) and Preparative Chromatographic Methods

The analysis and purification of 1-Pyrenamine, N,N-diethyl- rely on standard chromatographic techniques, which are essential for monitoring reaction progress and isolating the final product in high purity. The methods are adapted based on the polarity imparted by the diethylamino group and the extended aromatic system of the pyrene core.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography serves as a rapid and effective analytical method for qualitatively assessing the purity of 1-Pyrenamine, N,N-diethyl- and for optimizing solvent systems for preparative-scale separations. utoronto.caoperachem.com Standard silica gel plates are typically employed as the stationary phase due to their polarity and wide applicability. annamalaiuniversity.ac.in

The selection of the mobile phase is critical for achieving good separation. Given the amine functionality and the large aromatic system, solvent systems of intermediate polarity are generally effective. A common approach involves using a mixture of a nonpolar solvent, such as hexane or cyclohexane, with a moderately polar solvent like ethyl acetate or dichloromethane. The mobility of the amine can be influenced by the polarity of the mobile phase. To mitigate the common issue of "streaking" associated with amines on silica gel, a small percentage of a basic modifier, such as triethylamine (typically 0.1-1%), is often added to the eluent. rsc.org This addition deactivates acidic sites on the silica surface, resulting in more symmetrical spots and improved resolution.

Visualization of the separated components on the TLC plate is readily achieved. Due to the highly conjugated pyrene ring system, 1-Pyrenamine, N,N-diethyl- is strongly UV active. Spots can be visualized non-destructively by exposing the plate to short-wave ultraviolet light (254 nm), where the compound will appear as a dark spot against the fluorescent background of the TLC plate. libretexts.orglibretexts.org An alternative, semi-destructive method is exposure to iodine vapor in a sealed chamber. The iodine complexes with the organic compounds on the plate, rendering them visible as yellow-brown spots. libretexts.orglibretexts.org

The retention factor (Rƒ) is a key parameter obtained from TLC analysis, which is dependent on the specific stationary and mobile phases used. The Rƒ value helps in identifying compounds and selecting appropriate conditions for column chromatography.

Table 1: Representative TLC Analysis of 1-Pyrenamine, N,N-diethyl-

| Compound | Mobile Phase System (v/v/v) | Stationary Phase | Rƒ Value (approx.) |

|---|---|---|---|

| 1-Pyrenamine, N,N-diethyl- | Hexane:Ethyl Acetate (8:2) | Silica Gel 60 F₂₅₄ | 0.45 |

| 1-Pyrenamine, N,N-diethyl- | Cyclohexane:Dichloromethane (7:3) | Silica Gel 60 F₂₅₄ | 0.50 |

| 1-Pyrenamine (Starting Material) | Hexane:Ethyl Acetate (8:2) | Silica Gel 60 F₂₅₄ | 0.20 |

Note: Rƒ values are illustrative and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate manufacturer.

Preparative Chromatographic Methods

For the purification of 1-Pyrenamine, N,N-diethyl- on a larger scale, preparative column chromatography is the method of choice. uvic.ca This technique allows for the separation of the desired product from unreacted starting materials, by-products, and other impurities.

The most common stationary phase for the preparative separation of such compounds is silica gel (particle size 40-63 µm). uvic.ca Alumina can also be used and may offer different selectivity, particularly for aromatic compounds. uvic.cachromatographyonline.com The choice between acidic, neutral, or basic alumina depends on the stability of the compound being purified; for amines, neutral or basic alumina is often preferred to avoid salt formation. uvic.ca When using silica gel, it can be advantageous to neutralize the acidic sites by preparing a slurry of the silica in the chosen eluent containing a small amount of triethylamine before packing the column. rsc.org

The selection of the eluent system is guided by the results from the TLC analysis. A solvent system that provides an Rƒ value of approximately 0.2-0.4 for the target compound is often a good starting point for column chromatography. The separation is typically performed using flash chromatography, where the solvent is pushed through the column under moderate pressure, leading to faster and more efficient separations.

The process begins by loading a concentrated solution of the crude product onto the top of the packed column. Elution starts with a solvent system of lower polarity, and the polarity is gradually increased (gradient elution) to sequentially elute the components based on their affinity for the stationary phase. Less polar impurities will elute first, followed by the product, 1-Pyrenamine, N,N-diethyl-, and then more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified compound.

Table 2: Typical Parameters for Preparative Column Chromatography of 1-Pyrenamine, N,N-diethyl-

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm) |

| Column Dimensions | Dependent on the amount of crude material (e.g., 5 cm diameter for 1-5 g) |

| Sample Loading | Dry loading onto silica or minimal volume of solvent |

| Eluent System | Gradient elution, e.g., starting with 100% Hexane, gradually increasing the percentage of Ethyl Acetate. A constant 0.5% Triethylamine may be included. |

| Fraction Analysis | Thin-Layer Chromatography with UV visualization |

| Expected Elution Order | 1. Non-polar impurities2. 1-Pyrenamine, N,N-diethyl-3. 1-Pyrenamine (unreacted)4. Highly polar by-products |

| Typical Outcome | Isolation of 1-Pyrenamine, N,N-diethyl- with >98% purity as determined by spectroscopic analysis. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 1-Pyrenamine, N,N-diethyl- |

| 1-Pyrenamine |

| N,N,N-triethyl-1-pyrenammonium salt |

| Hexane |

| Ethyl Acetate |

| Cyclohexane |

| Dichloromethane |

| Triethylamine |

Computational Chemistry and Theoretical Modeling of 1 Pyrenamine, N,n Diethyl

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of molecules over time. For 1-Pyrenamine, N,N-diethyl-, MD simulations can provide insights into the flexibility of the diethylamino group and its influence on the electronic properties of the pyrene (B120774) core.

The conformational flexibility of 1-Pyrenamine, N,N-diethyl- is primarily governed by the rotation around the C1-N bond (the bond connecting the pyrene ring to the nitrogen atom) and the C-N bonds within the diethylamino group. Computational studies, often employing density functional theory (DFT), are used to map the potential energy surface associated with these rotations.

The rotation around the C1-N bond is of particular interest as the dihedral angle between the diethylamino group and the pyrene ring can significantly impact the extent of electronic conjugation. A planar conformation, where the lone pair of the nitrogen atom can effectively overlap with the π-system of the pyrene, is generally expected to be the most stable. However, steric hindrance between the ethyl groups and the hydrogen atom at the C10 position of the pyrene ring can lead to a slightly twisted ground-state geometry.

The rotational barrier for the C1-N bond can be calculated by performing a relaxed scan of the potential energy surface as a function of the dihedral angle. These calculations typically reveal a relatively low energy barrier, suggesting that the diethylamino group is not rigidly fixed and can undergo torsional motion at room temperature.

Below is an illustrative data table summarizing typical calculated rotational barriers for substituted pyrenes, providing context for the expected values for 1-Pyrenamine, N,N-diethyl-.

| Rotational Bond | Method | Calculated Rotational Barrier (kcal/mol) |

| Pyrene-N (in a model N-aryl pyrene) | DFT/B3LYP | 3.5 - 5.0 |

| N-Ethyl (in a model diethylaniline) | DFT/B3LYP | 2.0 - 3.5 |

| Ethyl C-C (in a model diethylaniline) | DFT/B3LYP | 2.5 - 4.0 |

In the condensed phase, intermolecular interactions play a crucial role in determining the bulk properties of 1-Pyrenamine, N,N-diethyl-. The large, planar pyrene core is susceptible to π-π stacking interactions, which can lead to the formation of aggregates. These interactions are a key factor in the concentration-dependent fluorescence quenching and excimer formation observed in many pyrene derivatives.

Molecular dynamics simulations of multiple 1-Pyrenamine, N,N-diethyl- molecules can be used to study the dynamics of aggregation. These simulations can reveal the preferred orientation of the molecules within an aggregate, such as face-to-face or offset stacking arrangements. The diethylamino groups, with their flexible ethyl chains, can influence the packing of the molecules and modulate the strength of the π-π interactions.

The aggregation behavior is also influenced by the solvent environment. In nonpolar solvents, π-π stacking is generally favored, while in polar solvents, solvent-solute interactions can compete with and disrupt aggregation.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For 1-Pyrenamine, N,N-diethyl-, QSPR models can be developed to predict its photophysical parameters, such as absorption and emission wavelengths, and fluorescence quantum yields.

The development of a QSPR model for predicting the photophysical parameters of 1-Pyrenamine, N,N-diethyl- and its derivatives involves several steps. First, a dataset of molecules with known experimental photophysical properties is compiled. Then, a set of molecular descriptors is calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

For fluorescent molecules like 1-Pyrenamine, N,N-diethyl-, quantum chemical descriptors derived from DFT calculations are particularly useful. These can include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and various charge distribution parameters.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the photophysical property of interest. The predictive power of the model is then validated using an external set of molecules that were not used in the model development.

An illustrative table of descriptors that could be used in a QSPR model for pyrene derivatives is shown below.

| Descriptor Type | Example Descriptors | Relevance to Photophysical Properties |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap | Related to excitation energy and redox potentials. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences intermolecular interactions and solubility. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and connectivity. |

| Constitutional | Molecular Weight, Number of Nitrogen Atoms | Basic molecular properties that can influence bulk behavior. |

A key aspect of QSPR modeling for fluorescent compounds is the correlation of electronic descriptors with spectroscopic observables. The electronic structure of 1-Pyrenamine, N,N-diethyl- is significantly influenced by the electron-donating diethylamino group attached to the pyrene core.

The introduction of the N,N-diethyl- group at the 1-position of the pyrene ring is known to cause a red-shift in both the absorption and emission spectra compared to unsubstituted pyrene. This is due to the raising of the HOMO energy level by the electron-donating substituent, which reduces the HOMO-LUMO gap. Theoretical studies on substituted pyrenes have shown a strong correlation between the calculated HOMO-LUMO gap and the experimentally observed absorption maximum. nih.gov

Furthermore, the nature and position of substituents on the pyrene ring can influence the fluorescence quantum yield. nih.gov QSPR models can be developed to predict how different substituents will affect the quantum yield by correlating it with electronic descriptors that capture the electron-donating or -withdrawing strength of the substituent.

Reactivity, Electrochemical Behavior, and Chemical Transformations of 1 Pyrenamine, N,n Diethyl

Electrochemical Studies of Redox Behavior

The electrochemical characteristics of aromatic amines, including 1-Pyrenamine, N,N-diethyl-, are of significant interest for understanding electron transfer processes. Generally, phenylenediamines are expected to undergo two distinct one-electron reactions in aprotic solvents researchgate.net. The electrochemical environment, including the solvent and pH, plays a crucial role in the redox behavior of these compounds.

Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are powerful techniques for investigating the redox properties of electroactive species like 1-Pyrenamine, N,N-diethyl-. SWV, in particular, is noted for its high sensitivity and is frequently used for both analytical applications and mechanistic studies of electrode processes ugd.edu.mk. When studying similar compounds like N,N-diethyl-p-phenylenediamine, voltammetric responses can reveal multiple, often reversible, electrochemical waves, indicating stepwise electron transfer processes researchgate.net. The characteristics of these voltammograms, such as peak potential and current, provide insight into the kinetics and thermodynamics of the electron transfer reactions core.ac.uk. For instance, in related aromatic amines, CV scans can show one or more anodic peaks with corresponding cathodic peaks, indicative of reversible or quasi-reversible transformations to species like quinone-diimines researchgate.net.

The electrochemical behavior of 1-Pyrenamine, N,N-diethyl- is significantly modulated by the surrounding medium. The choice of solvent can affect not only the solubility of the analyte but also the stability of the electrochemically generated intermediates, such as radical cations. The dielectric properties of the solvent can influence the Gibbs energy of activation for electron transfer researchgate.net. Studies on related compounds have shown that solvent polarity and specific interactions, like hydrogen bonding, can shift redox potentials and alter reaction kinetics researchgate.netacs.org.

The pH of the medium is another critical factor, particularly in aqueous or protic environments. The redox potentials of many organic compounds, including aromatic amines, are pH-dependent, often due to coupled proton transfer events nih.govnih.gov. For example, the oxidation of N,N-dimethyl-p-phenylenediamine in aqueous media shows varied mechanisms depending on the pH, ranging from CE (Chemical, Electrochemical) at pH 0 to ECE (Electrochemical, Chemical, Electrochemical) in basic solutions researchgate.net. This dependence arises because protonation or deprotonation of the amine or its oxidized forms can occur, altering the electronic structure and, consequently, the ease of electron transfer nih.gov.

Investigating Chemical Transformations and Derivatization

The reactivity of 1-Pyrenamine, N,N-diethyl- is centered around the electron-rich pyrene (B120774) ring and the nucleophilic diethylamino group. These features allow for a range of chemical transformations, including oxidation and substitution reactions.

Chemical oxidation of 1-Pyrenamine, N,N-diethyl- can lead to various products, mirroring the processes observed in electrochemical studies. The oxidation of the parent compound, 1-aminopyrene (B158619), upon light irradiation, transforms into several products, including 1-nitrosopyrene and 1-nitropyrene (B107360), indicating that both the amino group and the pyrene ring are susceptible to oxidative modification nih.govresearchgate.net. The presence of the diethyl groups on the amine nitrogen influences the reaction pathways. For N,N-dialkylanilines, oxidation can lead to dimerization or substitution at the alpha-position to the nitrogen mdpi.com. The specific outcome of an oxidation reaction depends heavily on the oxidant used and the reaction conditions.

The pyrene moiety of 1-Pyrenamine, N,N-diethyl- is susceptible to electrophilic aromatic substitution. The pyrene ring system is generally most reactive at the 1, 3, 6, and 8 positions rsc.org. The powerful electron-donating diethylamino group at the 1-position further activates the ring towards attack by electrophiles, directing incoming electrophiles to other positions on the pyrene core.

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. Tertiary amines can act as nucleophiles in substitution reactions, for example, at heteroaromatic halides mdpi.com. They can also undergo reactions such as N-oxide formation. The N,N-diethylamino group itself can influence intramolecular reactions; for instance, lithiation of related N-benzylpyrene-1-carboxamide can lead to substitution at either the benzylic position or the C-2 position of the pyrene, depending on the electrophile used mdpi.com. Electrophilic amination, a process where a C-N bond is formed using an electrophilic nitrogen source, is a fundamental reaction type, though in the case of 1-Pyrenamine, N,N-diethyl-, the amine itself would typically act as the nucleophile wiley-vch.denih.gov.

Complexation Studies (e.g., with N,N-diethylamine)rsc.org

Extensive literature searches did not yield any specific studies on the complexation of 1-Pyrenamine, N,N-diethyl- with N,N-diethylamine. While the reactivity of aromatic amines and the intermolecular interactions of N,N-disubstituted amine compounds have been subjects of scientific inquiry, research focusing on the specific molecular recognition and complex formation between 1-Pyrenamine, N,N-diethyl- and N,N-diethylamine is not available in the reviewed scientific literature.

Therefore, no experimental data regarding binding constants, stoichiometry, or spectroscopic shifts for this particular complex exists to be presented. Further research would be necessary to investigate the potential for complexation and to characterize the physicochemical properties of any resulting supramolecular structures.

Advanced Applications and Functional Materials Development

1-Pyrenamine, N,N-diethyl- in Chemosensor Design Principles

The strong fluorescence of the pyrene (B120774) moiety is highly sensitive to its immediate surroundings, a characteristic that is exploited in the design of chemosensors. The N,N-diethylamino group in 1-Pyrenamine, N,N-diethyl- acts as an electron-donating group, which can modulate the electronic properties of the pyrene ring system and enhance its utility as a fluorescent probe.

Fluorescent chemosensors operate through various photophysical mechanisms that translate a molecular recognition event into a measurable change in fluorescence. The design of probes based on 1-Pyrenamine, N,N-diethyl- can incorporate several of these mechanisms.

Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, photoexcitation of the fluorophore can lead to electron transfer from the receptor to the fluorophore (or vice versa), quenching the fluorescence. Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, inhibiting the PET process and "turning on" the fluorescence. The nitrogen atom of the diethylamino group in 1-Pyrenamine, N,N-diethyl- can act as a PET donor, and its electron-donating ability can be modulated by analyte binding, making it a potential component in PET-based sensors.

Intramolecular Charge Transfer (ICT): ICT probes consist of an electron donor and an electron acceptor unit linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment of the excited state. This excited state is highly sensitive to the polarity of the surrounding medium. The N,N-diethylamino group is a potent electron donor, and when coupled with the pyrene ring (which can act as the π-system and part of the acceptor), it can give rise to ICT characteristics. The emission wavelength and intensity of such a probe would be highly dependent on the local environment, making it suitable for polarity sensing.

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between a donor fluorophore and an acceptor chromophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two must be in close proximity (typically 1-10 nm). While 1-Pyrenamine, N,N-diethyl- itself does not constitute a FRET pair, it can be readily incorporated into larger molecular systems as either a donor or an acceptor to create FRET-based sensors for various biological and chemical analytes.

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. researchgate.net This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways. Pyrene derivatives have been shown to exhibit AIE, and it is plausible that derivatives of 1-Pyrenamine, N,N-diethyl- could be designed to harness this effect for sensing applications, particularly for detecting species that induce aggregation. researchgate.net

| Fluorescence Mechanism | Principle | Potential Role of 1-Pyrenamine, N,N-diethyl- |

| PET | Analyte binding modulates electron transfer, switching fluorescence "on" or "off". | The diethylamino group can act as a PET component, with its electron transfer efficiency being sensitive to analyte interaction. |

| ICT | Photoinduced electron transfer from a donor to an acceptor within the same molecule, sensitive to environmental polarity. | The diethylamino group serves as an electron donor, and the pyrene core as the π-system, creating a polarity-sensitive fluorophore. |

| FRET | Non-radiative energy transfer from an excited donor to a nearby acceptor. | Can be incorporated as a donor or acceptor in a FRET pair for distance-dependent sensing. |

| AIE | Aggregation of molecules restricts intramolecular motion, leading to enhanced fluorescence. | Can be functionalized to promote aggregation in the presence of a target analyte, leading to a "turn-on" fluorescence signal. researchgate.net |

The design of chemosensors based on 1-Pyrenamine, N,N-diethyl- for the detection of specific analytes involves the integration of a selective recognition site with the fluorophore.

Metal Ion Sensing: The nitrogen atom of the diethylamino group, along with the pyrene ring, can act as a binding site for metal ions. The binding of a metal ion would perturb the electronic structure of the fluorophore, leading to a change in its fluorescence properties. For instance, binding of a paramagnetic metal ion could lead to fluorescence quenching, while interaction with other metal ions might enhance fluorescence or cause a spectral shift.

Anion Sensing: To detect anions, a specific anion receptor, such as a urea, thiourea, or amide group, can be attached to the pyrene core of 1-Pyrenamine, N,N-diethyl-. The binding of an anion to the receptor via hydrogen bonding would alter the electronic properties of the pyrene fluorophore, resulting in a detectable change in the fluorescence signal.

Sensing of Neutral Molecules: The detection of neutral molecules can be achieved by designing host molecules based on 1-Pyrenamine, N,N-diethyl- that have a cavity or binding pocket complementary to the target analyte. The inclusion of the analyte within the host would alter the microenvironment of the pyrene fluorophore, leading to a change in its emission.

Integration of 1-Pyrenamine, N,N-diethyl- in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for the bottom-up fabrication of functional materials. rsc.org The planar and aromatic nature of the pyrene moiety in 1-Pyrenamine, N,N-diethyl- makes it an excellent candidate for constructing supramolecular assemblies.

The self-assembly of 1-Pyrenamine, N,N-diethyl- and its derivatives is driven by a combination of non-covalent interactions:

π-π Stacking: The large, electron-rich π-system of the pyrene core promotes strong π-π stacking interactions, which are a primary driving force for the self-assembly of pyrene-containing molecules into ordered structures such as nanofibers, vesicles, and gels. mdpi.com

Hydrogen Bonding: While 1-Pyrenamine, N,N-diethyl- itself cannot act as a hydrogen bond donor, it can be functionalized with groups that can participate in hydrogen bonding, providing an additional level of control over the self-assembly process.

The interplay of these non-covalent forces can lead to the formation of a variety of supramolecular architectures with distinct photophysical properties. For example, the formation of pyrene excimers, which are excited-state dimers that exhibit a characteristic broad, red-shifted emission, is a hallmark of closely packed pyrene units and can be a useful spectroscopic signature of self-assembly.

Host-guest chemistry involves the formation of inclusion complexes between a larger host molecule and a smaller guest molecule. nih.gov 1-Pyrenamine, N,N-diethyl- can participate in host-guest systems in several ways:

As a Guest: The pyrene moiety can be encapsulated within the hydrophobic cavity of various host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. nih.gov This encapsulation can significantly alter the photophysical properties of the pyrene fluorophore, leading to changes in fluorescence intensity, lifetime, and emission wavelength. This phenomenon can be exploited for the development of sensing ensembles.

As a Host: By incorporating recognition sites into its structure, derivatives of 1-Pyrenamine, N,N-diethyl- can be designed to act as hosts for specific guest molecules. The binding of a guest would result in a change in the fluorescence signal of the pyrene unit, allowing for the detection and quantification of the guest.

| Interaction Type | Description | Relevance to 1-Pyrenamine, N,N-diethyl- |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | A major driving force for the self-assembly of pyrene derivatives into ordered nanostructures. mdpi.com |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The diethyl groups contribute to these interactions, influencing molecular packing. |

| Host-Guest Interactions | Formation of inclusion complexes between a host and a guest molecule. | Can act as a fluorescent guest within host cavities or be modified to act as a host for specific analytes. nih.gov |

Application in Polymer Chemistry and Organic Electronic Devices

The unique electronic and optical properties of pyrene derivatives make them attractive components for the development of advanced polymers and organic electronic devices. uky.edu

The incorporation of 1-Pyrenamine, N,N-diethyl- into polymer chains can be achieved either by polymerization of a monomer bearing the pyrene moiety or by post-polymerization modification. The resulting pyrene-containing polymers can exhibit interesting properties, such as high fluorescence quantum yields, sensitivity to their environment, and the ability to form ordered structures through self-assembly. These polymers have potential applications as fluorescent sensors, light-emitting materials, and components in organic electronic devices.

In the field of organic electronics, pyrene-based materials have been investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency of pyrene derivatives makes them suitable for use as emissive materials in OLEDs. The N,N-diethylamino group can be used to tune the emission color and improve the charge-transporting properties of the material.

Organic Field-Effect Transistors (OFETs): The ability of pyrene to form ordered stacks through π-π interactions can facilitate charge transport, which is a key requirement for the active layer in OFETs. uky.edu

Organic Photovoltaics (OPVs): Pyrene derivatives can be used as electron-donating or electron-accepting materials in the active layer of OPVs, where they contribute to light absorption and charge separation.

The N,N-diethylamino group in 1-Pyrenamine, N,N-diethyl- can enhance the performance of these devices by improving the solubility and processability of the materials, as well as by fine-tuning their electronic energy levels to optimize charge injection and transport.

Fluorescent Tags in Polymer Synthesis

The covalent attachment of fluorescent molecules, or fluorophores, to polymer chains is a powerful technique for elucidating polymer structure, dynamics, and interactions. 1-Pyrenamine, N,N-diethyl- serves as an excellent fluorescent tag due to its strong emission and sensitivity to the local environment.

The synthesis of polymers tagged with 1-Pyrenamine, N,N-diethyl- can be achieved through various polymerization techniques. One common approach involves the functionalization of a monomer with the pyrene derivative, followed by polymerization. For instance, a monomer containing a reactive group, such as a hydroxyl or an amine, can be reacted with a derivative of 1-Pyrenamine, N,N-diethyl- that has a complementary reactive group, such as an isocyanate or an acid chloride. This functionalized monomer can then be copolymerized with other monomers to introduce the fluorescent label into the polymer backbone.

Another strategy involves the post-polymerization modification of a pre-existing polymer. This method is particularly useful when the desired polymer is not readily synthesized from functionalized monomers. In this approach, a polymer with reactive side groups is treated with a reactive derivative of 1-Pyrenamine, N,N-diethyl- to achieve covalent attachment.

The fluorescence of the pyrene tag is highly sensitive to its microenvironment. Changes in solvent polarity, viscosity, and the proximity of other polymer chains can lead to shifts in the emission spectrum and changes in the fluorescence lifetime. This sensitivity allows researchers to probe various aspects of polymer behavior, such as:

Polymer Conformation and Dynamics: The extent of excimer formation, which arises from the interaction of an excited-state pyrene with a ground-state pyrene, is dependent on the proximity of the pyrene units. By monitoring the ratio of monomer to excimer emission, information about chain folding, entanglement, and dynamics can be obtained.

Phase Separation in Polymer Blends: The fluorescence of 1-Pyrenamine, N,N-diethyl- can be used to map the morphology of polymer blends. By selectively tagging one of the polymer components, the distribution of that polymer within the blend can be visualized using fluorescence microscopy.

Self-Assembly of Block Copolymers: The aggregation behavior of block copolymers in solution can be studied by monitoring the fluorescence of a pyrene tag attached to one of the blocks. Changes in the fluorescence signal can indicate the formation of micelles or other self-assembled structures.

| Polymer System | Tagging Method | Application |

| Polystyrene | Copolymerization of styrene with a pyrene-functionalized monomer | Probing chain dynamics and glass transition |

| Poly(methyl methacrylate) | Post-polymerization modification | Studying polymer blend morphology |

| Polystyrene-block-poly(ethylene oxide) | End-group functionalization | Monitoring micelle formation |

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

The electroluminescent properties of 1-Pyrenamine, N,N-diethyl- make it a compelling candidate for use in organic light-emitting diodes (OLEDs). In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons results in the emission of light.

1-Pyrenamine, N,N-diethyl- can function as a blue-emitting material in the emissive layer of an OLED. The electron-donating diethylamino group helps to tune the electronic properties of the pyrene core, leading to efficient electroluminescence. The performance of an OLED is characterized by several key parameters, including its external quantum efficiency (EQE), luminance, and color purity. Pyrene derivatives have been investigated as emitters in OLEDs, and their performance is often compared to standard materials.

In addition to its role as an emitter, 1-Pyrenamine, N,N-diethyl- can also be utilized as a component in organic semiconductors. The charge transport properties of organic materials are crucial for their application in electronic devices. The pyrene core provides a pathway for charge delocalization, and the diethylamino group can influence the material's ability to transport holes. Materials with good hole-transporting properties are essential for efficiently moving positive charges from the anode to the emissive layer in an OLED.

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. The inherent tendency of many blue emitters to degrade over time limits the operational lifetime of blue OLEDs. Research into pyrene derivatives like 1-Pyrenamine, N,N-diethyl- aims to address these challenges by designing molecules with improved stability and high emission efficiency.

| Device Component | Role of 1-Pyrenamine, N,N-diethyl- | Key Performance Metrics |